Ethyl 4-bromo-3-(ethoxymethyl)benzoate
Description
Contextual Significance in Contemporary Synthetic Chemistry
The significance of Ethyl 4-bromo-3-(ethoxymethyl)benzoate in modern synthetic chemistry is underscored by its application as a crucial intermediate in the synthesis of high-value molecules. A prime example is its role in the preparation of Sparsentan, a dual endothelin angiotensin receptor antagonist used in the treatment of IgA nephropathy. tdcommons.org The synthesis of a key biphenyl (B1667301) intermediate for Sparsentan utilizes a Suzuki coupling reaction, a cornerstone of modern carbon-carbon bond formation. tdcommons.orgresearchgate.net In this reaction, the bromine atom of this compound serves as a handle for the palladium-catalyzed cross-coupling with a boronic acid or ester derivative. This specific application demonstrates the compound's direct relevance to the development of novel therapeutics and highlights the importance of halogenated building blocks in medicinal chemistry.
Strategic Importance as a Molecular Building Block
The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide moiety is predisposed to participate in a variety of palladium-catalyzed cross-coupling reactions, including but not limited to Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the construction of complex scaffolds from simpler precursors.
A documented example of its strategic utility is in the synthesis of a biphenyl sulfonamide derivative, a precursor to Sparsentan. In a key step, this compound is coupled with N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide via a Suzuki reaction. tdcommons.org This transformation is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, in a suitable solvent system. tdcommons.org
The ethoxymethyl group, on the other hand, serves as a protecting group for the benzylic alcohol. This protecting group strategy is crucial as it prevents the acidic proton of the hydroxyl group from interfering with the organometallic reagents used in the cross-coupling step. The ethoxymethyl group is stable under the basic conditions of many coupling reactions and can be readily removed under acidic conditions to reveal the hydroxymethyl group for further functionalization. This dual functionality makes this compound a versatile and highly strategic building block.
Overview of Prior Research on Related Halogenated Benzoate (B1203000) Derivatives
Halogenated benzoate derivatives, as a class of compounds, are widely utilized in organic synthesis. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the reactivity of the molecule in cross-coupling reactions. The reactivity generally increases down the group, with iodo-derivatives being the most reactive and chloro-derivatives being the least reactive. Bromo-derivatives, such as this compound, offer a good balance of reactivity and stability, making them ideal for many synthetic applications.
Research has extensively explored the use of various halogenated benzoates in palladium-catalyzed reactions. For instance, studies have shown that the site-selectivity of cross-coupling reactions in dihalogenated benzoates can be controlled by the choice of ligands on the palladium catalyst. ias.ac.in This allows for the selective functionalization of one halogen over another, providing a powerful tool for the synthesis of complex substituted aromatic compounds.
Furthermore, the electronic properties of substituents on the benzoate ring can influence the rate and efficiency of cross-coupling reactions. Both electron-donating and electron-withdrawing groups have been shown to be compatible with these reactions, demonstrating the broad applicability of this class of building blocks. nih.gov The extensive body of research on halogenated benzoates provides a solid foundation for understanding and predicting the reactivity of specific derivatives like this compound, further cementing their importance in the synthetic chemist's toolbox.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3-(ethoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-15-8-10-7-9(5-6-11(10)13)12(14)16-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIWTIYJXDCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Ethyl 4 Bromo 3 Ethoxymethyl Benzoate
Regiospecific Synthesis via Benzylic Etherification Pathways
Precursor Synthesis and Halogenation Reactions
The synthesis commences with the preparation of the key precursor, Ethyl 4-bromo-3-methylbenzoate. A common industrial approach for this intermediate is the bromination of 4-methylbenzoic acid, followed by esterification. This method is often favored for its high yield and cost-effectiveness. An alternative laboratory-scale synthesis involves the direct bromination of ethyl 3-methylbenzoate. The regioselectivity of this electrophilic bromination is governed by the electronic and steric effects of the methyl group at the C3 position, which directs the incoming bromine to the para position (C4).
Once Ethyl 4-bromo-3-methylbenzoate is obtained, the next critical step is the halogenation of the benzylic methyl group to introduce a reactive handle for the subsequent etherification. This is typically achieved through a radical bromination reaction using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). This reaction selectively brominates the methyl group, yielding Ethyl 4-bromo-3-(bromomethyl)benzoate. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a less toxic alternative such as 1,2-dichlorobenzene (B45396), under thermal or photochemical initiation. researchgate.net The use of NBS is crucial as it provides a low concentration of bromine radicals, which favors substitution at the allylic/benzylic position over addition to the aromatic ring.
Nucleophilic Substitution Reactions with Alkoxide Reagents
The final step in this synthetic sequence is the conversion of the benzylic bromide to the desired ethoxymethyl ether via a nucleophilic substitution reaction. This is a classic example of the Williamson ether synthesis, which proceeds through an S(_N)2 mechanism. The nucleophile in this reaction is the ethoxide ion, typically generated from sodium ethoxide (NaOEt). chemicalbook.com
In a typical procedure, a solution of Ethyl 4-bromo-3-(bromomethyl)benzoate is treated with a solution of sodium ethoxide in ethanol (B145695). chemicalbook.com The ethoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group to form the ether linkage. The reaction is generally carried out at an initial temperature of 0°C and then allowed to warm to room temperature, with the reaction proceeding over several hours to ensure complete conversion. chemicalbook.com This method has been reported to produce Ethyl 4-bromo-3-(ethoxymethyl)benzoate in a high yield of 84% after purification by silica (B1680970) gel chromatography. chemicalbook.comlookchem.com
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the nucleophilic substitution step is highly dependent on the reaction conditions and the choice of solvent. The use of a polar aprotic solvent in conjunction with a protic solvent, such as a mixture of N,N-dimethylformamide (DMF) and ethanol, is a common strategy to enhance the rate of S(_N)2 reactions. chemicalbook.com
Polar aprotic solvents like DMF are known to solvate the metal cation (Na) of the alkoxide, leaving the alkoxide anion more "naked" and therefore more nucleophilic. quora.comnih.gov This increased nucleophilicity leads to a faster reaction rate. While ethanol serves as the source of the ethoxide and a solvent for the reactants, the addition of DMF as a co-solvent can significantly accelerate the substitution process. chemicalbook.com
Temperature is another critical parameter to control. The reaction is typically initiated at a lower temperature (0°C) to manage the initial exothermicity and then allowed to proceed at room temperature. chemicalbook.com This temperature profile helps to minimize potential side reactions, such as elimination, which can become more competitive at higher temperatures, especially with sterically hindered substrates. The reaction time is also optimized to ensure the reaction goes to completion, with typical reaction times being around 16 hours. chemicalbook.com
Alternative Synthetic Routes and Methodological Comparisons
While the benzylic etherification pathway is a robust method, the exploration of alternative synthetic routes is crucial for identifying more efficient, cost-effective, and environmentally benign processes.
Comparative Analysis of Yields and Selectivity
The established regiospecific synthesis via benzylic etherification provides a high yield of 84% for the final product, this compound. chemicalbook.comlookchem.com Alternative approaches could involve a direct C-H etherification of Ethyl 4-bromo-3-methylbenzoate. Recent advancements in catalysis have shown the potential for direct benzylic C-H functionalization, which could offer a more atom-economical route by avoiding the separate halogenation step. nih.govchemrxiv.org However, these methods often require specific and sometimes expensive catalysts, and their yields and selectivity for this particular substrate would need to be experimentally determined and compared to the established route.
Another potential alternative could be the use of phase-transfer catalysis (PTC) for the etherification step. PTC is known to enhance the rate of reactions between reactants in immiscible phases and can often lead to higher yields and milder reaction conditions. tandfonline.com For the synthesis of benzylic ethers, PTC has been shown to be a highly effective method. tandfonline.com A comparative analysis would require experimental data on the yield of this compound synthesized using a PTC approach versus the traditional Williamson ether synthesis.
| Synthetic Route | Key Transformation | Reported Yield | Selectivity |
| Regiospecific Benzylic Etherification | Nucleophilic substitution of a benzylic bromide with sodium ethoxide. | 84% chemicalbook.comlookchem.com | High regiospecificity determined by the precursor synthesis. |
| Direct C-H Etherification (Hypothetical) | Catalytic activation and etherification of the benzylic C-H bond. | Yield not reported for this specific substrate. | Potentially high, depending on the catalyst's directing ability. |
| Phase-Transfer Catalyzed Etherification (Hypothetical) | Etherification under phase-transfer conditions. | Yield not reported for this specific substrate. | High, characteristic of S(_N)2 reactions. |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry encourage the development of synthetic methods that are more environmentally friendly. In the context of the synthesis of this compound, several aspects can be considered for improvement.
One area of focus is the replacement of hazardous solvents. For instance, the use of carbon tetrachloride in the benzylic bromination step is now largely avoided due to its toxicity and environmental impact. Greener alternatives like 1,2-dichlorobenzene have been shown to be effective. researchgate.net For the nucleophilic substitution step, exploring the use of greener solvents is an active area of research. Propylene carbonate, a biodegradable and low-toxicity solvent, has been successfully employed in iron-catalyzed etherification of benzyl (B1604629) alcohols and could be a potential alternative to DMF. nih.gov
The use of phase-transfer catalysis (PTC) also aligns with green chemistry principles. PTC can reduce the need for harsh reaction conditions and stoichiometric amounts of strong bases, and can often be performed in more environmentally benign solvent systems, including aqueous media. tandfonline.comresearchgate.net This approach can lead to a reduction in waste and energy consumption.
Advanced Mechanistic Investigations of Ethyl 4 Bromo 3 Ethoxymethyl Benzoate Reactivity
Exploration of Electrophilic and Nucleophilic Activation Sites
The reactivity of Ethyl 4-bromo-3-(ethoxymethyl)benzoate is dictated by the electronic properties of its substituents, which create distinct sites for electrophilic and nucleophilic attack. The ethyl benzoate (B1203000) group and the bromine atom are both electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution. Conversely, the ethoxymethyl group is weakly activating due to the electron-donating resonance effect of the ether oxygen.
Nucleophilic Activation Sites: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ethyl ester group. This C=O bond is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions. A secondary site for potential nucleophilic attack is the carbon atom bonded to the bromine (C-4). While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, this pathway can be induced under specific conditions, such as with strong nucleophiles or in metal-catalyzed cross-coupling reactions.
Electrophilic Activation Sites: For electrophilic aromatic substitution (EAS), the regioselectivity is determined by the combined directing effects of the three substituents.
Ethyl Benzoate (-COOEt): A deactivating meta-director.
Bromo (-Br): A deactivating ortho-, para-director.
Ethoxymethyl (-CH₂OEt): A weakly activating ortho-, para-director.
The two available positions on the ring for substitution are C-2 and C-6. The ethoxymethyl group directs ortho to C-2, while the bromo group directs ortho to C-2 and C-6. The powerful meta-directing influence of the ester group strongly deactivates the C-2 and C-6 positions, which are ortho and para to it, respectively. Despite this general deactivation, the activating effect of the ethoxymethyl group makes the ring more susceptible to EAS than a simple bromobenzoate. Computational studies on substituted benzenes confirm that the regioselectivity of EAS is predominantly determined by the nucleophilicity of the ring's carbon atoms, which is heavily influenced by the attached functional groups. nih.gov The interplay between the activating ethoxymethyl group and the deactivating bromo and ester groups dictates the precise conditions required for successful electrophilic substitution.
| Site | Type of Activation | Controlling Factors | Potential Reactions |
|---|---|---|---|
| Ester Carbonyl Carbon | Nucleophilic | High electrophilicity due to polarization from two oxygen atoms. | Hydrolysis, Transesterification, Amidation, Grignard Reaction. |
| Aromatic Ring (C-2, C-6) | Electrophilic | Combined directing effects of -Br, -COOEt, and -CH₂OEt substituents. | Nitration, Halogenation, Friedel-Crafts Alkylation/Acylation. |
| Aromatic Carbon (C-4) | Nucleophilic (via catalysis) | Carbon-Bromine bond polarity; activation by transition metal catalysts. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions. |
Stereochemical Considerations in Reactive Transformations
This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, stereochemistry becomes a critical consideration in reactions where a new chiral center is generated from this prochiral starting material.
Transformations that introduce chirality can occur at several positions. For example, reduction of the ester to a hydroxymethyl group, followed by oxidation to an aldehyde, would create a prochiral center. Subsequent addition of a non-symmetrical organometallic reagent would generate a new stereocenter, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.
Furthermore, while no direct studies on the stereocontrol of this specific molecule are prevalent, related investigations provide insight. In certain nickel-catalyzed reactions, N-methoxymethyl protected isatins have been shown to participate in conversions to chiral 3-hydroxy-2-oxindoles with high enantioselectivity, indicating that alkoxymethyl groups can influence asymmetric induction. acs.org Similarly, regio- and stereo-selective bromoalkoxylation reactions of related compounds demonstrate that complex substituents can dictate the facial selectivity of an incoming reagent. rsc.org In the context of this compound, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions at the C-Br bond could potentially lead to atropisomers if a bulky, ortho-substituted aryl group is introduced, creating hindered rotation around the newly formed biaryl bond.
Reaction Kinetics and Thermodynamic Analysis of Key Processes
Detailed kinetic data for this compound are not widely published. However, extensive research on the nucleophilic substitution of similarly substituted phenyl and ethyl benzoates provides a robust framework for predicting its kinetic and thermodynamic behavior. researchgate.netnih.gov The hydrolysis and aminolysis of benzoate esters have been thoroughly investigated to elucidate structure-reactivity relationships, often utilizing Hammett and Yukawa-Tsuno plots. nih.gov
These studies reveal that the reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. The rate of reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating the rate-determining step, which can be either the formation of the tetrahedral intermediate or its breakdown. nih.gov
For instance, kinetic data for the reaction of various Y-substituted phenyl benzoates with nucleophiles like cyanide (CN⁻) and hydrazine (B178648) in a water-DMSO mixture show a clear correlation between the substituent's electronic properties (represented by the Hammett constant, σ) and the second-order rate constant (kₙ). rsc.org
| Substituent (Y) on Phenyl Benzoate | Hammett Constant (σ⁻) | Rate Constant (kₙ, M⁻¹s⁻¹) |
|---|---|---|
| 4-NO₂ | 1.27 | 50.1 |
| 3,4-di-NO₂ | - | 224 |
| 4-CN | 1.00 | 14.8 |
| 4-Br | 0.23 | 0.676 |
| H | 0.00 | 0.209 |
| 4-CH₃ | -0.17 | 0.0912 |
Role of the Ethoxymethyl Moiety in Modulating Reactivity
Electronic Effects: The primary electronic influence comes from the ether oxygen atom. Through resonance (+R effect), the oxygen lone pairs can donate electron density to the aromatic ring, an activating effect. However, due to its high electronegativity, the oxygen also withdraws electron density through the sigma bonds via the inductive effect (-I effect). researchgate.net For alkoxy groups, the resonance effect typically outweighs the inductive effect, resulting in a net weak activation and ortho-, para-direction in EAS. numberanalytics.com In this molecule, this weak activation partially counteracts the deactivating influence of the bromine and ester groups, subtly increasing the ring's nucleophilicity compared to a molecule without this group.
Steric Effects: The ethoxymethyl group is moderately bulky. Its presence at C-3 creates significant steric hindrance at the adjacent C-2 position. numberanalytics.com In electrophilic aromatic substitution, this steric hindrance would likely disfavor attack at C-2, making the less-encumbered C-6 position the more probable site for substitution, assuming electronic factors are favorable. This steric influence can be a critical tool for achieving regioselectivity in synthesis. The bulk of the group can also influence the conformational preferences of the molecule, potentially affecting the approach of reagents to the neighboring ester and bromo substituents in certain reactions. numberanalytics.com For example, in a transition-metal-catalyzed reaction, the ethoxymethyl group could influence the coordination of the metal center, thereby affecting reaction efficiency and selectivity.
Applications As a Versatile Synthetic Intermediate in Complex Molecule Construction
Utilization in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of Ethyl 4-bromo-3-(ethoxymethyl)benzoate serves as a key functional group for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this particular compound is well-suited for such transformations.
The most prominently documented application of this compound is in the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. Specifically, this compound has been utilized as the aryl halide partner in the synthesis of biphenyl (B1667301) structures, which are common motifs in many biologically active compounds.
A notable example is its role as a key intermediate in the synthesis of Sparsentan, a dual endothelin and angiotensin II receptor antagonist. In this synthetic pathway, this compound is coupled with a substituted phenylboronic acid. google.com While specific reaction conditions can vary, a typical protocol involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base and a suitable solvent system.
| Reactant 1 | Reactant 2 | Catalyst | Product | Application |
| This compound | 2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | N-(4,5-dimethyl-3-isoxazolyl)-4'-(ethoxycarbonyl)-2'-(ethoxymethyl)-N-(methoxymethyl)[1,1'-biphenyl]-2-sulfonamide | Intermediate in the synthesis of Sparsentan |
Precursor for Advanced Pharmaceutical Intermediates
The primary role of this compound as a precursor for advanced pharmaceutical intermediates is intrinsically linked to its application in the synthesis of Sparsentan. chemicalbook.com The biphenylsulfonamide structure formed via the Suzuki-Miyaura coupling serves as the core of the Sparsentan molecule. The ethoxymethyl and ethyl benzoate (B1203000) groups on the this compound moiety are crucial for the subsequent transformations and for the final biological activity of the drug.
The synthesis of Sparsentan highlights the importance of this compound as a non-commercial, specialized building block. Its unique substitution pattern is designed to lead to the desired complex target molecule with high efficiency.
Synthesis of Novel Organic Frameworks and Polymeric Materials
There is currently no available scientific literature detailing the use of this compound in the synthesis of novel organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), or in the development of polymeric materials. While bifunctional aromatic compounds are often used as monomers or linkers in such materials, the specific application of this compound for these purposes has not been reported.
Contributions to Heterocyclic Compound Synthesis
Similarly, the scientific literature does not currently contain reports on the use of this compound as a starting material for the synthesis of heterocyclic compounds. Although aryl bromides can be precursors in various cyclization reactions to form heterocyclic rings, the application of this particular substituted benzoate in this context has not been documented.
Systematic Derivatization and Structural Modification Studies
Functional Group Interconversions on the Benzoate (B1203000) Moiety
The ethyl benzoate group is a primary site for functional group interconversion, allowing for its transformation into other key chemical entities such as carboxylic acids, amides, and primary alcohols. These transformations are fundamental in modifying the electronic properties and potential biological activity of the molecule.
Hydrolysis: The ester can be converted to its corresponding carboxylic acid, 4-bromo-3-(ethoxymethyl)benzoic acid, through hydrolysis. This is typically achieved under basic conditions (saponification) followed by an acidic workup. Alkaline hydrolysis is often preferred for esters, especially when steric hindrance around the carbonyl group might slow down the reaction. The resulting carboxylic acid is a versatile intermediate for further derivatization.
Amidation (Aminolysis): Direct reaction of the ester with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. This reaction, known as aminolysis, typically requires heating or catalytic activation to proceed efficiently, converting the ethyl ester into primary, secondary, or tertiary amides, respectively.
Reduction: The ester functionality can be reduced to a primary alcohol, 4-(hydroxymethyl)phenyl(ethoxymethyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing the ester to the corresponding alcohol. This reaction provides a route to diol derivatives.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-bromo-3-(ethoxymethyl)benzoic acid |
| Amidation | R¹R²NH, Heat or Catalyst | 4-bromo-3-(ethoxymethyl)-N,N-R¹R²-benzamide |
| Reduction | 1. LiAlH₄, THF or Et₂O 2. H₃O⁺ workup | (4-bromo-3-(ethoxymethyl)phenyl)methanol |
Modifications at the Bromo-Substituted Aromatic Ring
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester). This method is highly efficient for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl substituents at the C-4 position. The reaction is tolerant of various functional groups, including the ester and ether moieties present in the molecule.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. It is a powerful method for synthesizing aniline (B41778) derivatives, providing access to a diverse set of arylamines.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is stereoselective and offers a direct route to stilbene-like structures and other vinylated aromatic compounds.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. This is an effective method for synthesizing aryl alkynes.
| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-substituted-3-(ethoxymethyl)benzoate |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Ethyl 4-(R¹R²-amino)-3-(ethoxymethyl)benzoate |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl 4-(alkenyl)-3-(ethoxymethyl)benzoate |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 4-(alkynyl)-3-(ethoxymethyl)benzoate |
Ethereal Linkage Manipulations and Transformations
The ethoxymethyl group at the C-3 position, while relatively stable, can be manipulated under specific conditions, primarily through ether cleavage. This provides a pathway to hydroxymethyl or bromomethyl derivatives, which are valuable for further functionalization.
Ether Cleavage: The C-O bond of the benzylic ether can be cleaved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Treatment with HBr can lead to the formation of the corresponding 3-(bromomethyl)-4-bromobenzoate. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers.
Transformation to Hydroxymethyl: Acid-catalyzed cleavage under aqueous conditions can yield the hydroxymethyl derivative, ethyl 4-bromo-3-(hydroxymethyl)benzoate. This transformation unmasks a primary alcohol functionality, which can then be used in subsequent reactions like oxidation or esterification.
Comprehensive Spectroscopic Characterization and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for Ethyl 4-bromo-3-(ethoxymethyl)benzoate, are not available in the searched resources. Furthermore, no information could be found regarding the application of two-dimensional NMR techniques such as COSY and HSQC for the structural elucidation of this compound.
Advanced Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Detailed analyses using Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) to determine the molecular ion and fragmentation patterns of this compound have not been published in the accessible literature.
Infrared (IR) Spectroscopy for Functional Group Identification
While general predictions of IR absorption bands can be made based on the functional groups present in this compound (e.g., C=O stretch for the ester, C-O stretches for the ether and ester, and aromatic C-H and C=C bands), a detailed list of experimentally observed absorption bands and their corresponding vibrational modes is not available.
A table of compounds mentioned in this article, as requested, cannot be generated as no specific compounds were discussed in detail due to the lack of available data.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the synthesis and quality control of "this compound," providing robust methods for both determining the purity of the final product and for isolating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful analytical techniques frequently employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound". It excels in separating the target compound from starting materials, by-products, and degradation products. Reversed-phase HPLC is the most common mode used for this type of analysis, leveraging the hydrophobic interactions between the analyte and a non-polar stationary phase.
Purity Assessment:
For quantitative purity analysis, a reversed-phase C18 column is typically the stationary phase of choice due to its broad applicability for non-polar to moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, allowing for the sequential elution of compounds based on their polarity.
A typical HPLC method for the purity assessment of "this compound)" would involve the parameters outlined in the table below. The retention time of the main peak corresponding to the compound is used for identification, while the peak area is used to quantify its purity relative to any detected impurities.
Interactive Data Table: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a higher concentration of Mobile Phase A, gradually increasing to a higher concentration of Mobile Phase B over the course of the run. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 235 nm or 255 nm nih.gov |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
Isolation:
Preparative HPLC is a powerful extension of analytical HPLC used for the isolation and purification of "this compound" on a larger scale. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. This technique is particularly useful for obtaining high-purity reference standards or for purifying the compound from complex reaction mixtures. After separation, fractions corresponding to the peak of the desired compound are collected for subsequent analysis and use.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For "this compound," GC-MS can be employed for purity assessment and, crucially, for structural confirmation.
For a compound to be amenable to GC analysis, it must be volatile and thermally stable. "this compound," with a molecular weight of 287.15 g/mol , is expected to have sufficient volatility and stability for GC analysis.
Purity Assessment and Structural Elucidation:
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) onto a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.
The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M+) would confirm the molecular weight of "this compound." The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable information about the compound's structure.
Expected Fragmentation Pattern:
Based on the structure of "this compound" and the known fragmentation of similar aromatic esters, several characteristic fragments would be expected in the mass spectrum pharmacy180.com:
Loss of the ethoxy group (-OCH2CH3): A prominent peak would be expected from the loss of the ethoxy radical from the ester functionality, leading to the formation of a stable acylium ion.
Loss of the ethoxymethyl group (-CH2OCH2CH3): Cleavage of the bond between the benzene (B151609) ring and the ethoxymethyl group would also be a likely fragmentation pathway.
Fragments corresponding to the brominated benzene ring: Various fragments containing the bromine atom would be observed, characterized by the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br).
Loss of ethylene (B1197577) (C2H4): A rearrangement reaction could lead to the loss of a neutral ethylene molecule from the ethyl ester or ethyl ether group.
The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of "this compound)".
Interactive Data Table: Predicted GC-MS Analysis Parameters and Expected Fragments
| Parameter / Fragment | Description |
| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure good separation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | A pair of peaks at m/z 286 and 288, corresponding to the two isotopes of bromine. |
| Key Fragment 1 | Loss of the ethoxy group (-45 Da) |
| Key Fragment 2 | Loss of the ethoxymethyl group (-59 Da) |
| Key Fragment 3 | Fragments showing the characteristic bromine isotopic pattern. |
Computational Chemistry and Theoretical Modeling of Ethyl 4 Bromo 3 Ethoxymethyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl 4-bromo-3-(ethoxymethyl)benzoate, DFT calculations would be instrumental in understanding its reactivity, stability, and electronic properties.
A typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, DFT allows for the calculation of the Mulliken charge distribution across the molecule. This provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution and is invaluable for predicting how the molecule will interact with other chemical species. For instance, in a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine these exact parameters to predict its reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |
Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study. Specific experimental or calculated values for this compound are not currently available in the cited literature.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to understand how molecules of this compound interact with each other and with solvent molecules in a condensed phase.
Conformational Analysis and Energy Minimization Studies
The presence of rotatable bonds in the ethoxymethyl and ethyl ester groups of this compound means that the molecule can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Computational methods can be used to perform a systematic search for different conformers. For each identified conformer, energy minimization calculations are carried out to find its most stable geometry. This process results in a potential energy surface, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable conformation of the molecule. A similar study on the related compound, Methyl-4-(ethoxymethyl)-benzoate, identified its most stable conformation through such computational tools. kg.ac.rs Understanding the preferred conformation is essential as it influences the molecule's physical and chemical properties.
Table 2: Potential Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) of Note (°) |
|---|---|---|
| Global Minimum | 0.00 | (Specific angles defining the lowest energy state) |
| Local Minimum 1 | >0 | (Specific angles for a higher energy stable state) |
Note: This table illustrates the expected output from a conformational analysis and energy minimization study. The actual values would need to be determined through specific calculations.
Prediction of Spectroscopic Parameters and Reaction Pathways
Theoretical calculations are highly effective in predicting various spectroscopic parameters. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign spectral features. For example, DFT calculations have been successfully used to assign the vibrational spectra of other benzoate (B1203000) derivatives. researchgate.net
Furthermore, computational chemistry can be used to explore potential reaction pathways involving this compound. By calculating the energy profiles of possible reactions, including the structures and energies of transition states and intermediates, researchers can predict the most likely reaction mechanisms and products. This is particularly useful for understanding its synthesis and degradation processes.
Comparative Academic Studies with Structural Analogs and Isomers
Examination of Positional Isomer Effects on Reactivity and Synthesis
The arrangement of substituents on the benzene (B151609) ring of Ethyl 4-bromo-3-(ethoxymethyl)benzoate significantly influences its chemical behavior. Positional isomers, where the bromine, ethoxymethyl, and ethyl benzoate (B1203000) groups are at different positions, exhibit distinct properties.
The electronic effects of the substituents play a crucial role in the reactivity of the aromatic ring. The bromine atom is an electron-withdrawing group via induction but an ortho-, para- director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. The ethoxymethyl group is weakly activating, while the ethyl benzoate group is deactivating. The interplay of these electronic effects, dictated by their relative positions, governs the regioselectivity and rate of reactions.
For instance, in a positional isomer such as ethyl 3-bromo-4-(ethoxymethyl)benzoate, the steric hindrance around the bromine atom is different, which can affect its participation in coupling reactions. The synthesis of these isomers often starts from correspondingly substituted toluenes or benzoic acids, with the specific positioning of the functional groups being a key challenge.
A comparative study on the crystal structures of related positional isomers, methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, reveals that the substituent positions have a profound impact on molecular conformation and intermolecular interactions. nih.gov In methyl 4-bromo-2-(methoxymethoxy)benzoate, the molecule exhibits a specific dihedral angle between the benzene ring and the ester group, which is influenced by the steric and electronic nature of the adjacent methoxymethoxy group. nih.gov In contrast, the 3,4-substituted isomer shows different torsion angles and packing in the solid state. nih.gov These structural differences can translate to variations in reactivity and physical properties.
Table 1: Comparison of Structural Features in Positional Isomers
| Feature | Methyl 4-bromo-2-(methoxymethoxy)benzoate | 4-bromo-3-(methoxymethoxy)benzoic acid |
|---|---|---|
| Dihedral angle (benzene ring and carboxyl/ester group) | 14.5 (2)° | 6.6 (4)° and 9.1 (4)° |
| Conformation of the ether side chain | Not fully extended | Not fully extended |
Data sourced from a comparative crystallographic study. nih.gov
Comparison with Methyl vs. Ethyl Ester Derivatives
The ester group in this compound can be varied, with the methyl ester being a common alternative. The choice between a methyl and an ethyl ester can influence the compound's physical properties and reactivity.
Generally, ethyl esters have slightly higher boiling points and are less dense than their methyl counterparts due to the larger alkyl group. The solubility in organic solvents can also be affected, with the ethyl group potentially increasing solubility in less polar solvents.
In terms of reactivity, the electronic effect of the ester group is largely the same for both methyl and ethyl variants. However, the steric bulk of the ethyl group can sometimes influence the rate of reactions at the ester carbonyl or at adjacent positions on the aromatic ring.
A comparative study on the kinetics of fatty acid methyl and ethyl esters in diffusion flame extinction revealed different decomposition pathways. princeton.edu Ethyl esters were found to decompose primarily through a six-centered unimolecular reaction, yielding ethylene (B1197577) and a carboxylic acid. princeton.edu In contrast, methyl esters tend to undergo oxidation via H-abstraction reactions. princeton.edu While this study was not on the target compound itself, it provides insight into the potential differences in the thermal decomposition of methyl and ethyl benzoates.
Table 2: General Comparison of Methyl and Ethyl Esters
| Property | Methyl Ester Derivative | Ethyl Ester Derivative |
|---|---|---|
| Molecular Weight | Lower | Higher |
| Boiling Point | Generally lower | Generally higher |
| Steric Hindrance | Less | More |
Analogous Compounds with Different Halogen Substituents
Replacing the bromine atom in this compound with other halogens such as chlorine or iodine can significantly alter the compound's reactivity, particularly in reactions involving the carbon-halogen bond.
The reactivity of the carbon-halogen bond in nucleophilic aromatic substitution and cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength as the size of the halogen atom increases. The C-I bond is the weakest and most easily broken, making iodo-analogs the most reactive in many synthetic transformations. Conversely, the C-Cl bond is the strongest, rendering chloro-analogs less reactive.
The synthesis of these halogenated analogs would require different starting materials or halogenating agents. For example, a chloro-analog might be synthesized from a corresponding chloro-substituted benzoic acid, while an iodo-analog could be prepared via iodination of an appropriate precursor.
Table 3: Carbon-Halogen Bond Properties and Reactivity
| Halogen | Bond Length (C-X) | Bond Energy (C-X) | General Reactivity |
|---|---|---|---|
| Cl | Shorter | Higher | Lower |
| Br | Intermediate | Intermediate | Intermediate |
The synthesis of a chloro-analog, ethyl 4-chloro-3-nitrobenzoate, has been reported and involves the esterification of 4-chloro-3-nitrobenzoic acid. researchgate.net While not a direct analog, this demonstrates a typical synthetic approach. Similarly, iodo-substituted benzoates like ethyl 4-iodobenzoate (B1621894) are commercially available and used in syntheses such as Negishi cross-coupling reactions. sigmaaldrich.com
Impact of Ether Chain Length on Molecular Properties and Applications
Varying the length of the ether chain from ethoxymethyl to methoxymethyl or propoxymethyl can influence the compound's physical and chemical properties. A shorter chain, like in a methoxymethyl analog, would result in a lower molecular weight and potentially a higher melting or boiling point compared to the ethoxymethyl version, depending on packing efficiency in the solid state.
An increase in the ether chain length generally leads to increased lipophilicity, which can affect the compound's solubility in different solvents and its partitioning behavior. This can be an important factor in purification processes and in the design of molecules with specific biological activities.
Studies on other organic molecules have shown that increasing the alkyl chain length can influence thermal stability, absorption spectra, and charge-carrier mobility. rsc.org For instance, in a series of symmetric 4-alkylphenyl derivatives of benzothieno[3,2-b]benzothiophene, a longer alkyl chain was found to affect the material's phase behavior and solubility. rsc.org Similar trends would be expected for analogs of this compound with different ether chain lengths.
Table 4: Predicted Impact of Ether Chain Length on Properties
| Property | Shorter Ether Chain (e.g., methoxymethyl) | Longer Ether Chain (e.g., propoxymethyl) |
|---|---|---|
| Molecular Weight | Lower | Higher |
| Lipophilicity (logP) | Lower | Higher |
| Polarity | Higher | Lower |
Emerging Research Frontiers and Future Directions for Ethyl 4 Bromo 3 Ethoxymethyl Benzoate
Catalytic Asymmetric Synthesis Utilizing the Compound
There is no available research literature detailing the use of Ethyl 4-bromo-3-(ethoxymethyl)benzoate as a substrate, ligand, or catalyst in asymmetric synthesis. The potential for this molecule in such applications remains unexplored.
Development of Novel Reaction Methodologies
No novel synthetic methods or reaction methodologies have been reported in the scientific literature that specifically feature this compound as a key reactant or product. Its reactivity in new chemical transformations has not been a subject of published studies.
Exploration in Materials Science and Polymer Chemistry
While broadly categorized as a building block for specialty chemicals and polymers, there are no specific studies that describe the incorporation of this compound into novel materials or polymers. Research detailing its impact on the properties of such materials is not present in the current body of scientific literature.
Integration into Supramolecular Chemistry Research
There is no evidence of this compound being utilized in the field of supramolecular chemistry. Its potential for forming host-guest complexes, self-assembling structures, or other supramolecular architectures has not been investigated in published research.
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-bromo-3-(ethoxymethyl)benzoate, and what purity assessment techniques are essential?
- Methodological Answer : this compound can be synthesized via sequential alkylation and bromination of ethyl benzoate derivatives. For example, bromination of ethyl 3-(ethoxymethyl)benzoate using -bromosuccinimide (NBS) under controlled conditions (40–60°C in a halogenated solvent) introduces the bromine substituent regioselectively . Purity is typically assessed via HPLC, GC-MS, or /-NMR to confirm the absence of unreacted intermediates or positional isomers. Melting point analysis and thin-layer chromatography (TLC) are also employed for preliminary validation .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Data collection using Mo-Kα radiation and refinement via SHELX programs (e.g., SHELXL for small-molecule refinement) enable precise determination of bond lengths, angles, and stereochemistry. Disorder in the ethoxymethyl group may require constrained refinement .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., ethoxymethyl CH at ~3.5–4.5 ppm, aromatic protons split by bromine’s deshielding effect). -NMR confirms ester carbonyl (~165–170 ppm) and quaternary carbons.
- IR : Stretching frequencies for C=O (ester, ~1720 cm) and C-Br (~550 cm) are critical.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns, distinguishing between bromine isotopes (/) .
Advanced Research Questions
Q. How do substituents (bromo, ethoxymethyl) on ethyl benzoate derivatives influence Ziegler-Natta catalyst performance in polymerization?
- Methodological Answer : Substituents alter electron density and steric effects, impacting catalyst active sites. For example, ethyl benzoate derivatives with electron-withdrawing groups (e.g., Br) may poison isotactic active centers in MgCl-supported TiCl catalysts, reducing stereoregularity. Ethoxymethyl groups, being bulkier, can decrease chain transfer rates, increasing polymer molecular weight. Kinetic studies (e.g., monitoring via stopped-flow polymerization) and -NMR triad analysis of polymer tacticity are recommended to quantify these effects .
Q. What strategies resolve contradictions in non-linear relationships between catalyst additive concentration and polymer properties?
- Methodological Answer : Non-linear effects (e.g., initial activity increase followed by decline with higher additive concentrations) suggest competing mechanisms: (1) activation via ligand exchange and (2) site poisoning. Design of Experiments (DoE) with response surface methodology (RSM) can model interactions. In situ FTIR or XAS (X-ray absorption spectroscopy) probes catalyst speciation during polymerization, identifying dominant pathways .
Q. How can this compound serve as an intermediate in multi-step organic syntheses?
- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to build biaryl systems. The ethoxymethyl group can be hydrolyzed to a hydroxymethyl intermediate for further functionalization (e.g., oxidation to carboxylic acid). Optimizing palladium-catalyzed cyanation (NaCN, DMF, 80°C) or nucleophilic substitution (e.g., with amines) requires careful control of solvent polarity and temperature to minimize ester hydrolysis .
Q. What in vitro assays are recommended for evaluating the cytotoxicity of halogenated benzoate esters?
- Methodological Answer :
- MTT/PrestoBlue Assays : Assess mitochondrial activity in HepG2 or HEK-293 cells.
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes to quantify oxidative stress.
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining.
Controls must include solvent-only (e.g., DMSO) and positive controls (e.g., doxorubicin). Dose-response curves (IC) should account for esterase-mediated hydrolysis in cell media .
Methodological Challenges
Q. What challenges arise in interpreting 1H^1H1H-NMR spectra of this compound, and how can they be mitigated?
- Methodological Answer : Signal splitting from adjacent substituents (e.g., coupling between ethoxymethyl CH and aromatic protons) complicates integration. Using 2D NMR (COSY, HSQC) resolves overlapping peaks. Isotopic labeling (e.g., -enriched esters) or variable-temperature NMR reduces dynamic effects in flexible ethoxymethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
